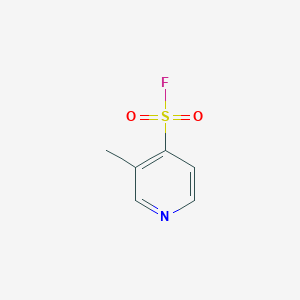

3-Methylpyridine-4-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylpyridine-4-sulfonyl fluoride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 175.18 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually found in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H6FNO2S/c1-5-4-8-3-2-6(5)11(7,9)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 175.18 . The compound’s InChI code is1S/C6H6FNO2S/c1-5-4-8-3-2-6(5)11(7,9)10/h2-4H,1H3 .

Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications

3-Methylpyridine-4-sulfonyl fluoride derivatives are utilized in the design and synthesis of radiolabeled compounds for positron emission tomography (PET). For example, a study by de Bruin et al. (2005) introduced 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione (FPyME) as a [(18)F]fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins. This reagent allows for efficient incorporation of fluorine-18, a radioactive halogen, into biomolecules, facilitating the development of new peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin, Kuhnast, Hinnen, Yaouancq, Amessou, Johannes, Samson, Boisgard, Tavitian, & Dollé, 2005).

Synthetic Chemistry

Sulfonyl fluorides, including this compound derivatives, are valuable synthetic motifs due to their utility in various chemical reactions. A method for synthesizing sulfonyl fluorides through electrochemical oxidative coupling of thiols and potassium fluoride has been reported by Laudadio et al. (2019). This mild and environmentally benign approach offers a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, highlighting the adaptability of sulfonyl fluorides in synthetic chemistry (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

Environmental Studies

In environmental research, derivatives of perfluorooctanesulfonyl fluoride, closely related to this compound, have been examined for their persistence and impact. Butenhoff, Olsen, and Pfahles-Hutchens (2006) discussed the biomonitoring data for perfluorooctanesulfonate (PFOS), derived from perfluorooctanesulfonyl fluoride. PFOS is highly persistent in the environment and bioaccumulates, raising concerns about its environmental and health impacts. The study suggests the need for further research on PFOS exposure pathways and its effects on human health (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Safety and Hazards

The safety information for 3-Methylpyridine-4-sulfonyl fluoride indicates that it is dangerous . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Propiedades

IUPAC Name |

3-methylpyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-5-4-8-3-2-6(5)11(7,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHPLOBDJIXVGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867639.png)

![(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2867643.png)

![Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate](/img/structure/B2867647.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2867649.png)

![methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2867651.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867652.png)

![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2867656.png)

![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2867659.png)

![[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2867662.png)